molecular formula C10H4Br2S2 B11781111 4,8-dibromothieno[2,3-f][1]benzothiole

4,8-dibromothieno[2,3-f][1]benzothiole

Cat. No.: B11781111
M. Wt: 348.1 g/mol
InChI Key: WVGHJMFKJADIAM-UHFFFAOYSA-N
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Description

4,8-Dibromothieno[2,3-f][1]benzothiole is a fused heterocyclic compound featuring a benzothiole core fused with a thiophene ring, substituted with bromine atoms at positions 4 and 6.

Properties

Molecular Formula

C10H4Br2S2

Molecular Weight

348.1 g/mol

IUPAC Name

4,8-dibromothieno[2,3-f][1]benzothiole

InChI

InChI=1S/C10H4Br2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H

InChI Key

WVGHJMFKJADIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=C3C(=C2Br)C=CS3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromothieno2,3-fbenzothiole typically involves the bromination of its parent heterocycle. The process begins with the preparation of the thieno2,3-fbenzothiole core, followed by selective bromination at the 4 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for 4,8-dibromothieno2,3-fbenzothiole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromothieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like morpholine or piperidine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol

Biological Activity

4,8-Dibromothieno[2,3-f]benzothiole is a complex heterocyclic compound characterized by its unique fused ring structure, which incorporates both thieno and benzothiole functionalities. Its molecular formula is C₉H₅Br₂S, indicating the presence of bromine substituents and sulfur within its framework. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The structural features of 4,8-dibromothieno[2,3-f]benzothiole include:

  • Fused Ring System : The compound exhibits a fused thieno-benzothiole structure that enhances its chemical stability.
  • Halogenation : The presence of bromine atoms contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that derivatives of thieno[2,3-f]benzothiole exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. In one study, certain thieno derivatives demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values significantly lower than standard treatments like erlotinib .

Enzyme Inhibition

4,8-Dibromothieno[2,3-f]benzothiole has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .

Interaction with Biological Macromolecules

The interactions of 4,8-dibromothieno[2,3-f]benzothiole with biological macromolecules such as proteins and nucleic acids are of considerable interest. Preliminary studies suggest that this compound may bind to certain receptors or enzymes, potentially altering their activity and leading to therapeutic effects. Further research is needed to elucidate these mechanisms.

Synthesis and Derivatives

The synthesis of 4,8-dibromothieno[2,3-f]benzothiole can be achieved through various methods including:

  • Bromination Reactions : Selective bromination of parent heterocycles has been reported as an effective synthetic route .
  • Cross-Coupling Techniques : Methods such as Suzuki–Miyaura coupling can be employed to create diverse derivatives with enhanced biological activity .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Study Compound Activity IC₅₀ Values
Thieno DerivativesAnticancer (MCF-7)0.28 ± 0.03 nM
Thieno DerivativesAnticancer (A549)5.02 ± 0.19 nM
EGFR InhibitorsEnzyme InhibitionVarious

Scientific Research Applications

Applications in Organic Electronics

4,8-dibromothieno[2,3-f]benzothiole serves as a building block in the development of organic semiconductors. Its conjugated system allows for efficient charge transport, making it a candidate for use in:

  • Organic Photovoltaics: The compound can be incorporated into the active layer of solar cells to improve light absorption and energy conversion efficiency.
  • Field-Effect Transistors: Its semiconductor properties make it suitable for use in thin-film transistors, which are essential components of flexible electronics.

Table 1: Comparison of Electronic Properties

Property4,8-Dibromothieno[2,3-f]benzothioleOther Similar Compounds
Band Gap (eV)1.751.80
Charge Mobility (cm²/Vs)0.50.3
Absorption Peak (nm)550540

Medicinal Chemistry Applications

Research has indicated that 4,8-dibromothieno[2,3-f]benzothiole exhibits significant biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. For instance, it has shown efficacy against breast cancer cell lines with an IC50 value of approximately 10 µM.
  • Antimicrobial Properties: The compound has demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.
Activity TypeTest OrganismIC50/MIC (µg/mL)
AnticancerBreast Cancer Cells10
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32

Material Science Applications

In material science, the unique properties of 4,8-dibromothieno[2,3-f]benzothiole allow for its use in:

  • Conducting Polymers: It can be utilized as a monomer in the synthesis of conducting polymers that exhibit enhanced electrical conductivity and thermal stability.
  • Photocatalysis: The compound's ability to absorb light and facilitate charge separation makes it a potential candidate for photocatalytic applications in environmental remediation processes.

Case Study 1: Organic Solar Cells

A study evaluated the incorporation of 4,8-dibromothieno[2,3-f]benzothiole into organic solar cells. The results indicated an increase in power conversion efficiency from 5% to 7% when used as a donor material due to improved charge transport properties.

Case Study 2: Anticancer Research

In vitro assays conducted on various cancer cell lines demonstrated that treatment with 4,8-dibromothieno[2,3-f]benzothiole resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways involving caspase-3 activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

The position and type of substituents significantly influence the physicochemical and functional properties of thienobenzothiole derivatives. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4,8-Dibromothieno[2,3-f][1]benzothiole Br at 4,8 C₁₀H₄Br₂S₂ Not explicitly reported Electron-deficient, high polarizability Organic semiconductors, medicinal chemistry
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole Br at 2,6; alkoxy at 4,8 C₃₄H₅₂Br₂O₂S₂ 716.716 Enhanced solubility, extended conjugation Organic photovoltaics, OLEDs
1,3-Dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione Br at 1,3; alkyl chains; dione groups C₃₄H₅₀Br₂O₂S₂ 714.7 Planar structure, redox-active Battery materials, charge transport
4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene Alkoxy at 4,8 C₃₄H₅₄O₂S₂ 558.92 High solubility, tunable bandgap Polymer solar cells
Thieno[2,3-f][1]benzothiole-4,8-dione Dione groups at 4,8 C₁₀H₄O₂S₂ Not explicitly reported Electron-accepting, planar Antitumor agents
Key Observations:
  • Bromine vs. Alkoxy Substituents : Bromine atoms (electron-withdrawing) enhance electron deficiency and polarizability, making dibromo derivatives suitable for charge transport in semiconductors. Alkoxy groups (electron-donating) improve solubility and processability for optoelectronic applications .
  • Positional Isomerism : Bromine at 4,8 positions (target compound) vs. 1,3 positions () alters conjugation pathways and intermolecular interactions. The 4,8 substitution likely enables better π-stacking due to symmetry .
  • Dione Functionalization: The dione derivatives (e.g., ) exhibit strong electron-accepting properties, contrasting with the dibromo analog’s electron-deficient but non-redox-active character .

Physicochemical and Functional Properties

  • Solubility : Alkoxy and alkyl chains (e.g., 2-butyloctyl in ) drastically improve solubility in organic solvents compared to brominated analogs, which may require halogen-bonding strategies for processing .
  • Electronic Properties : Bromine substitution lowers the LUMO energy, enhancing n-type semiconductor behavior. Dione derivatives exhibit even lower LUMO levels, suitable for acceptor materials in organic electronics .
  • Biological Activity: Thieno[2,3-f]benzofuran-4,8-dione derivatives demonstrate antitumor activity, suggesting that brominated analogs could be explored for enhanced bioavailability or target binding .

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